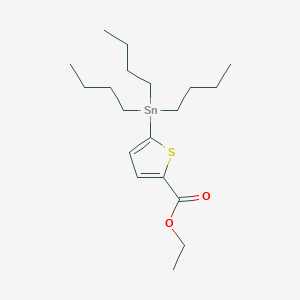![molecular formula C13H15FOSi B13975821 1-[2-Fluoro-3-[2-(trimethylsilyl)ethynyl]phenyl]ethanone](/img/structure/B13975821.png)
1-[2-Fluoro-3-[2-(trimethylsilyl)ethynyl]phenyl]ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[2-Fluoro-3-[2-(trimethylsilyl)ethynyl]phenyl]ethanone is an organic compound characterized by the presence of a fluoro group, a trimethylsilyl-ethynyl group, and an ethanone moiety
Vorbereitungsmethoden
The synthesis of 1-[2-Fluoro-3-[2-(trimethylsilyl)ethynyl]phenyl]ethanone typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-fluorobenzaldehyde and trimethylsilylacetylene.
Reaction Conditions:
Industrial Production: Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, including the use of catalysts and controlled temperature and pressure conditions.
Analyse Chemischer Reaktionen
1-[2-Fluoro-3-[2-(trimethylsilyl)ethynyl]phenyl]ethanone undergoes various types of chemical reactions:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ethanone moiety to an alcohol group.
Substitution: The fluoro group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions.
Major Products: The major products formed depend on the specific reaction conditions and reagents used, leading to a variety of functionalized derivatives.
Wissenschaftliche Forschungsanwendungen
1-[2-Fluoro-3-[2-(trimethylsilyl)ethynyl]phenyl]ethanone has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of novel fluorinated compounds.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: Utilized in the production of advanced materials and as a precursor in the synthesis of specialty chemicals.
Wirkmechanismus
The mechanism of action of 1-[2-Fluoro-3-[2-(trimethylsilyl)ethynyl]phenyl]ethanone involves its interaction with molecular targets such as enzymes and receptors. The fluoro group enhances the compound’s binding affinity, while the trimethylsilyl-ethynyl group provides steric hindrance and electronic effects that influence its reactivity. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity.
Vergleich Mit ähnlichen Verbindungen
1-[2-Fluoro-3-[2-(trimethylsilyl)ethynyl]phenyl]ethanone can be compared with similar compounds such as:
1-(3-Fluoro-2-(trimethylsilyl)phenyl)ethanone: Similar structure but lacks the ethynyl group, leading to different reactivity and applications.
1-(2-Fluoro-3-ethynylphenyl)ethanone: Lacks the trimethylsilyl group, resulting in altered chemical properties.
1-(2-Fluoro-3-(trimethylsilyl)phenyl)ethanone: Similar but without the ethynyl group, affecting its use in synthesis and biological studies.
The uniqueness of this compound lies in its combination of fluoro, trimethylsilyl, and ethynyl groups, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C13H15FOSi |
|---|---|
Molekulargewicht |
234.34 g/mol |
IUPAC-Name |
1-[2-fluoro-3-(2-trimethylsilylethynyl)phenyl]ethanone |
InChI |
InChI=1S/C13H15FOSi/c1-10(15)12-7-5-6-11(13(12)14)8-9-16(2,3)4/h5-7H,1-4H3 |
InChI-Schlüssel |
YHAYTJJMCSSQFV-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=CC=CC(=C1F)C#C[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1H-Pyrazole, 5-iodo-1-[[2-(trimethylsilyl)ethoxy]methyl]-](/img/structure/B13975742.png)
![1,3-Di(2-bromothien-5-yl)-5-(2-ethylhexyl)thieno[3,4-c]pyrrole-4,6-dione](/img/structure/B13975749.png)







![Naphtho[1,2-b]phenazin-5(8H)-one, 6-chloro-8-ethyl-](/img/structure/B13975787.png)


![[5-(Hydroxymethyl)-1-methylpyrrolidin-2-yl]methanol](/img/structure/B13975793.png)

